molecular formula C11H11N3S B14079877 2-Propenethioamide, 2-cyano-3-[(4-methylphenyl)amino]- CAS No. 100781-95-1

2-Propenethioamide, 2-cyano-3-[(4-methylphenyl)amino]-

Katalognummer: B14079877
CAS-Nummer: 100781-95-1
Molekulargewicht: 217.29 g/mol
InChI-Schlüssel: QHCOCEDNLWJZAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Propenethioamide, 2-cyano-3-[(4-methylphenyl)amino]- is an organic compound with the molecular formula C11H10N2S It is known for its unique chemical structure, which includes a cyano group, a thioamide group, and a substituted aniline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenethioamide, 2-cyano-3-[(4-methylphenyl)amino]- typically involves the reaction of 4-methylaniline with acryloyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with thiourea to form the desired product. The reaction conditions usually involve refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2-Propenethioamide, 2-cyano-3-[(4-methylphenyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

2-Propenethioamide, 2-cyano-3-[(4-methylphenyl)amino]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Propenethioamide, 2-cyano-3-[(4-methylphenyl)amino]- involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the thioamide group can participate in nucleophilic reactions. These interactions can lead to the modulation of biological pathways, making the compound of interest in medicinal chemistry.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Propenethioamide, 2-cyano-3-(4-methylphenyl)-
  • 2-Propenamide, 2-cyano-3-(4-methylphenyl)-

Uniqueness

2-Propenethioamide, 2-cyano-3-[(4-methylphenyl)amino]- is unique due to the presence of both a cyano group and a thioamide group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

100781-95-1

Molekularformel

C11H11N3S

Molekulargewicht

217.29 g/mol

IUPAC-Name

2-cyano-3-(4-methylanilino)prop-2-enethioamide

InChI

InChI=1S/C11H11N3S/c1-8-2-4-10(5-3-8)14-7-9(6-12)11(13)15/h2-5,7,14H,1H3,(H2,13,15)

InChI-Schlüssel

QHCOCEDNLWJZAW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)NC=C(C#N)C(=S)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.